molecular formula C9H18Cl3N2O2P B7823466 Trofosfamide CAS No. 72282-85-0

Trofosfamide

Cat. No.: B7823466
CAS No.: 72282-85-0
M. Wt: 323.6 g/mol
InChI Key: UMKFEPPTGMDVMI-UHFFFAOYSA-N
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Description

Trofosfamide is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine group. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. This compound has been used in clinical trials for the treatment of various cancers, including ependymomas, medulloblastomas, sarcomas, and recurrent brain tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the reaction of 2-chloroethylamine with phosphorus oxychloride, followed by cyclization to form the oxazaphosphorine ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of trofosfamide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Trofosfamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Catalyzed by cytochrome P450 enzymes in the liver.

    N-dealkylation: Typically occurs under physiological conditions in the body.

Major Products Formed

Scientific Research Applications

Trofosfamide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Trofosfamide is similar to other oxazaphosphorines such as cyclophosphamide and ifosfamide. it has unique properties that distinguish it from these compounds:

Similar Compounds

  • Cyclophosphamide
  • Ifosfamide
  • Melphalan
  • Chlorambucil

These compounds share similar mechanisms of action but differ in their metabolic pathways and clinical applications.

Properties

IUPAC Name

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFEPPTGMDVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865031
Record name Trifosfamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22089-22-1, 72282-84-9, 72282-85-0
Record name Trofosfamide
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Record name Trofosfamide [INN]
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Record name Trofosfamide
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Record name Trofosfamide
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Record name Trofosfamide
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Record name TROFOSFAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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